(RS)-4CPG

Description

RN given for (+-)-isomer; RN for cpd without isomeric designation not available 3/93; glutamate receptor antagonist

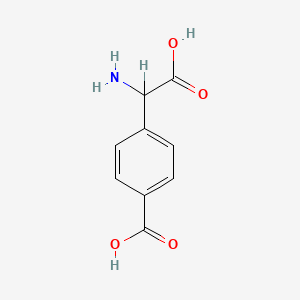

Structure

3D Structure

Properties

IUPAC Name |

4-[amino(carboxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMJKPGFERYGJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864035 |

Source

|

| Record name | 4-[Amino(carboxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 4-Carboxyphenylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7292-81-1 |

Source

|

| Record name | α-Amino-4-carboxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7292-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[Amino(carboxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxyphenylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(RS)-4-Carboxyphenylglycine ((RS)-4CPG): A Technical Guide to its Role in Blocking Long-Term Potentiation Induction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of (RS)-4-Carboxyphenylglycine ((RS)-4CPG), a pivotal antagonist of Group I metabotropic glutamate (B1630785) receptors (mGluRs), in the blockade of Long-Term Potentiation (LTP) induction. This document provides a comprehensive overview of its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its function.

Introduction

(RS)-4-Carboxyphenylglycine ((RS)-4CPG) is a competitive antagonist of Group I metabotropic glutamate receptors, with a notable selectivity for the mGluR1 subtype.[1][2] Group I mGluRs, consisting of mGluR1 and mGluR5, are Gq-protein coupled receptors that play a crucial role in synaptic plasticity, the cellular mechanism thought to underlie learning and memory. Their activation by glutamate triggers a signaling cascade that contributes to the induction and maintenance of Long-Term Potentiation (LTP), a persistent strengthening of synapses. By blocking these receptors, (RS)-4CPG provides a powerful pharmacological tool to investigate the specific contribution of Group I mGluRs to the complex processes of synaptic plasticity.

Mechanism of Action: Antagonism of Group I mGluRs

(RS)-4CPG exerts its inhibitory effect on LTP induction by competitively binding to and blocking the activation of Group I metabotropic glutamate receptors, primarily mGluR1.[1][2] In the context of LTP induction at synapses such as the Schaffer collateral-CA1 pathway in the hippocampus, high-frequency stimulation leads to the release of glutamate, which activates both ionotropic (NMDA and AMPA) and metabotropic glutamate receptors.

The activation of postsynaptic Group I mGluRs initiates a downstream signaling cascade that is essential for certain forms of LTP. This cascade involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[3] This mGluR-mediated calcium release complements the calcium influx through NMDA receptors, contributing to the overall postsynaptic calcium transient required for LTP induction. DAG, along with the elevated calcium levels, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets involved in synaptic strengthening.

(RS)-4CPG, by antagonizing mGluR1, prevents the initiation of this signaling cascade. This blockade of the Gq-coupled pathway results in a diminished postsynaptic calcium signal and prevents the activation of PKC and other downstream effectors, thereby impairing or completely blocking the induction of LTP.

Quantitative Data on (RS)-4CPG's Inhibition of LTP

The inhibitory effect of (RS)-4CPG on LTP induction is dose-dependent. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Receptor/System | Reference |

| IC50 | 40 µM | mGluR1 | [2] |

| EC50 (as an antagonist) | 500 µM | mGluR2 | [2] |

| LTP Inhibition | Partial impairment | Hippocampal CA1 in vivo (20 mM/5 µl) | [2] |

| LTP Inhibition | Significant inhibition | Hippocampal CA1 in vivo (20 mM/5 µl) | [2] |

| LTP Inhibition | Nearly complete block | Type I mGluR-induced LTP in IP3R1(-/-) mice (500 µM) | [2] |

| LTP level with (RS)-4CPG | 117.6 ± 1.7% | IP3R1(-/-) mice (500µM) | [2] |

| LTP level with (RS)-4CPG | 116.9 ± 1.8% | IP3R1(+/+) mice (500µM) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings on (RS)-4CPG's role in LTP. Below are representative protocols for in vitro and in vivo electrophysiological experiments.

In Vitro Hippocampal Slice Electrophysiology

1. Slice Preparation:

-

Animal Model: Male Wistar rats or C57BL/6 mice (typically 4-8 weeks old).

-

Anesthesia: Animals are deeply anesthetized with isoflurane (B1672236) or a similar anesthetic and decapitated.

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.

-

Recovery: Slices are allowed to recover for at least 1 hour in an interface or submerged chamber containing oxygenated aCSF at room temperature or 32-34°C.

2. Electrophysiological Recording:

-

Recording Chamber: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

-

Electrodes: A stimulating electrode (e.g., concentric bipolar tungsten electrode) is placed in the Schaffer collateral pathway to stimulate presynaptic fibers. A recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance) is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Baseline synaptic responses are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz) at an intensity that evokes 30-50% of the maximal response.

3. LTP Induction and Drug Application:

-

LTP Induction Protocol: A high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval) is delivered to induce LTP.

-

(RS)-4CPG Application: (RS)-4CPG is dissolved in aCSF to the desired final concentration (e.g., 50-500 µM) and bath-applied for a specific period (e.g., 15-30 minutes) before the LTP induction protocol. The drug remains present during the induction.

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

In Vivo Electrophysiology in Freely Moving Rats

1. Surgical Implantation of Electrodes:

-

Animal Model: Adult male Wistar rats.

-

Anesthesia: Rats are anesthetized with a suitable anesthetic (e.g., a combination of ketamine and xylazine).

-

Stereotaxic Surgery: Using a stereotaxic frame, a stimulating electrode is implanted in the Schaffer collateral pathway, and a recording electrode is implanted in the CA1 stratum radiatum of the hippocampus. A guide cannula for drug infusion may also be implanted into the lateral ventricle.

-

Recovery: Animals are allowed to recover from surgery for 5-7 days.

2. Electrophysiological Recording and Drug Administration:

-

Recording: Field EPSPs are recorded from the freely moving animals in their home cage. Baseline responses are established over a stable period.

-

Drug Administration: (RS)-4CPG is dissolved in saline and administered via intracerebroventricular (i.c.v.) infusion through the implanted cannula (e.g., 20 mM in a 5 µl volume) at a set time before LTP induction (e.g., 30 minutes).

-

LTP Induction: LTP is induced using an HFS protocol delivered through the stimulating electrode.

-

Post-Induction Monitoring: fEPSPs are monitored for several hours to days to evaluate the long-term effects of the drug on LTP.

Mandatory Visualizations

Signaling Pathway of mGluR1 in LTP Induction

Caption: Signaling pathway of mGluR1 activation leading to LTP induction and its blockade by (RS)-4CPG.

Experimental Workflow for Studying (RS)-4CPG's Effect on LTP

Caption: Experimental workflow for investigating the effect of (RS)-4CPG on LTP in hippocampal slices.

Conclusion

(RS)-4CPG serves as an indispensable tool for dissecting the contribution of Group I metabotropic glutamate receptors to the induction of Long-Term Potentiation. Its antagonist action at mGluR1 receptors effectively blocks the associated Gq-protein signaling cascade, thereby preventing a critical component of the postsynaptic calcium elevation and downstream signaling required for synaptic strengthening. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals aiming to further explore the intricate mechanisms of synaptic plasticity and develop novel therapeutic strategies targeting the glutamatergic system.

References

- 1. Synapse-specific mGluR1-dependent long-term potentiation in interneurones regulates mouse hippocampal inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease - PMC [pmc.ncbi.nlm.nih.gov]

(RS)-4CPG as a type I mGluR antagonist

An In-Depth Technical Guide to (RS)-4-Carboxyphenylglycine ((RS)-4CPG) as a Type I mGluR Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate (B1630785) receptors (mGluRs) are G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] These receptors are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.[1] Group I mGluRs, which include mGluR1 and mGluR5, are typically located postsynaptically and are coupled to Gαq/11 proteins.[2][3] Their activation initiates a cascade of intracellular events, making them critical players in synaptic plasticity, learning, and memory.[4]

(RS)-4-Carboxyphenylglycine ((RS)-4CPG) is a competitive antagonist of Group I mGluRs. The activity resides primarily in the (S)-enantiomer, which demonstrates preferential antagonism for the mGluR1 subtype over mGluR5.[3] This pharmacological profile makes (RS)-4CPG and its active isomer, (S)-4CPG, valuable tools for dissecting the distinct physiological and pathological roles of mGluR1 and mGluR5. This guide provides a comprehensive overview of the signaling pathways affected by (RS)-4CPG, its quantitative pharmacological data, and detailed protocols for its application in key experimental paradigms.

Core Mechanism: Antagonism of Type I mGluR Signaling

Group I mGluRs (mGluR1 and mGluR5) are primarily coupled to the Gαq/11 signaling cascade.[5] Upon activation by glutamate, these receptors stimulate phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Simultaneously, DAG and the elevated intracellular Ca2+ activate protein kinase C (PKC).

Downstream of this primary pathway, Group I mGluR activation can modulate a variety of protein kinases, including the MAPK/ERK and PI3K/mTOR pathways, which are critical for regulating synaptic plasticity.[2] (RS)-4CPG exerts its effects by competitively binding to the glutamate recognition site on mGluR1 and, to a lesser extent, mGluR5, thereby preventing the initiation of this signaling cascade.

Pharmacological Profile: Quantitative Data

The antagonist activity of (S)-4-carboxyphenylglycine ((S)-4CPG), the active isomer of (RS)-4CPG, has been quantified in various cellular systems. The data consistently demonstrate a higher potency at the mGluR1 subtype compared to mGluR5.

Table 1: Antagonist Potency of (S)-4CPG at Human Group I mGluRs

| Receptor Subtype | Assay Type | Measured Value (IC₅₀ / Kʙ) | Reference Cell System | Citation(s) |

|---|---|---|---|---|

| mGluR1α | PI Hydrolysis | IC₅₀: 4 - 72 µM | Human mGluR-expressing cells | [2][6] |

| Ca²⁺ Mobilization | IC₅₀: 300 - 1000 µM | Human mGluR-expressing cells | [2][6] | |

| Ca²⁺ Mobilization | Kʙ: 163 ± 43 µM | CHO cells | [3] | |

| mGluR5a | PI Hydrolysis | IC₅₀: 150 - 156 µM | Human mGluR-expressing cells | [2][6] |

| Ca²⁺ Mobilization | IC₅₀: > 1000 µM | Human mGluR-expressing cells | [2][6] |

| | Ca²⁺ Mobilization | No significant antagonism | CHO cells |[3] |

Note: IC₅₀ (half maximal inhibitory concentration) and Kʙ (antagonist dissociation constant) are measures of potency. Lower values indicate higher potency. The variation in values reflects differences in experimental conditions and assay methodologies (PI hydrolysis vs. direct calcium mobilization).

Experimental Protocols

Investigation of Synaptic Plasticity: In Vitro Electrophysiology

(RS)-4CPG is frequently used to investigate the role of Group I mGluRs in synaptic plasticity phenomena such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD). Studies have shown that 4CPG can partially impair LTD and significantly inhibit LTP in the hippocampal CA1 region.[5]

Detailed Protocol: Field Excitatory Postsynaptic Potential (fEPSP) Recording

-

Objective: To determine the effect of (RS)-4CPG on LTP induction in the hippocampal CA1 region.

-

Materials:

-

Rodent model (e.g., adult male Wistar rat).

-

Vibratome for brain slicing.

-

Artificial cerebrospinal fluid (ACSF), carbogenated (95% O₂ / 5% CO₂).

-

Electrophysiology rig with amplifier, digitizer, and perfusion system.

-

Glass microelectrodes.

-

(RS)-4-Carboxyphenylglycine.

-

-

Procedure:

-

Slice Preparation: Anesthetize the animal and perform transcardial perfusion with ice-cold ACSF.[7] Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome.[7]

-

Recovery: Allow slices to recover in carbogenated ACSF at 32-34°C for at least 1 hour.[7]

-

Recording Setup: Transfer a slice to the recording chamber, continuously perfused with ACSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[5]

-

Baseline Recording: Deliver single pulses every 30 seconds to evoke fEPSPs. Adjust stimulus intensity to elicit a response that is 30-40% of the maximal amplitude. Record a stable baseline for at least 20 minutes.

-

Drug Application: Perfuse the slice with ACSF containing a known concentration of (RS)-4CPG (e.g., 500 µM) or vehicle for 20 minutes prior to LTP induction.[8]

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz for 1 second.[5]

-

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of potentiation.

-

-

Data Analysis: Normalize fEPSP slope measurements to the pre-HFS baseline average. Compare the degree of potentiation in the (RS)-4CPG-treated group to the vehicle control group using appropriate statistical tests.

Monitoring Intracellular Calcium Mobilization

Given that Group I mGluRs directly trigger intracellular calcium release, a calcium imaging assay is a primary method to quantify the antagonist effects of (RS)-4CPG.

Detailed Protocol: Fluorescent-Based Calcium Assay

-

Objective: To measure the inhibition of agonist-induced intracellular calcium mobilization by (RS)-4CPG in a cultured cell line expressing mGluR1 or mGluR5.

-

Materials:

-

HEK293 or CHO cells stably expressing the mGluR of interest.

-

Cell culture medium, plates (e.g., 96-well black, clear bottom).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Group I mGluR agonist (e.g., Quisqualate, DHPG).

-

(RS)-4CPG.

-

Fluorescence plate reader or microscope with live-cell imaging capabilities.

-

-

Procedure:

-

Cell Plating: Seed the cells onto a 96-well plate and grow to ~90% confluency.

-

Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%). Remove the culture medium, wash cells with a buffered saline solution (e.g., HBSS), and incubate with the loading buffer for 30-60 minutes at 37°C.

-

Wash: Gently wash the cells two times with HBSS to remove extracellular dye. Add fresh buffer to each well.

-

Antagonist Incubation: Add varying concentrations of (RS)-4CPG to the appropriate wells. Include vehicle control wells. Incubate for 10-20 minutes.

-

Signal Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for 1-2 minutes.

-

Agonist Stimulation: Using an automated injection system, add a pre-determined concentration (e.g., EC₈₀) of the agonist (e.g., Quisqualate) to all wells and immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).[2]

-

-

Data Analysis: Calculate the change in fluorescence (ΔF) from baseline for each well. Plot the agonist response against the concentration of (RS)-4CPG to determine the IC₅₀ value.

Assessment of Behavioral Outcomes

The (S)-4CPG isomer has been used in rodent models to probe the role of mGluR1 in cognitive and behavioral processes. Bilateral injections into the prelimbic cortex were shown to block the acquisition of spatial learning and prevent the normal adaptation of exploratory behavior.

Detailed Protocol: Open Field Test

-

Objective: To assess the effect of (RS)-4CPG on locomotor activity, exploration, and anxiety-like behavior.

-

Materials:

-

Rodent model (e.g., adult male rat).

-

Open field arena (e.g., a 100 cm x 100 cm square box with high walls).

-

Video tracking software.

-

(RS)-4CPG and vehicle for administration (e.g., intraperitoneal injection or site-specific microinjection).

-

-

Procedure:

-

Habituation: Habituate the animals to the testing room for at least 1 hour before the experiment begins.

-

Drug Administration: Administer (RS)-4CPG or vehicle at a pre-determined time before the test (e.g., 30 minutes for IP injection).

-

Test: Place the animal gently in the center of the open field arena.

-

Recording: Record the animal's behavior via an overhead camera for a set duration (e.g., 10-15 minutes). The arena should be in a quiet, dimly lit room.

-

Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between trials to eliminate olfactory cues.

-

-

Data Analysis: Use the video tracking software to automatically score key behavioral parameters:

-

Locomotor Activity: Total distance traveled.

-

Anxiety-Like Behavior: Time spent in the center zone vs. the periphery, number of entries into the center zone.

-

Exploratory Behavior: Rearing frequency (standing on hind legs).

-

Compare the results between the drug-treated and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Classification of Metabotropic Glutamate Receptors

(RS)-4CPG is a tool for probing Group I mGluRs, which are functionally distinct from the other two groups of metabotropic glutamate receptors.

Conclusion

(RS)-4-Carboxyphenylglycine is a foundational pharmacological antagonist for the study of Group I metabotropic glutamate receptors. Quantitative analyses reveal a clear preference for mGluR1 over mGluR5, a crucial detail for experimental design and data interpretation.[2][3] Its utility is demonstrated across a range of applications, from dissecting the molecular mechanisms of synaptic plasticity in brain slices to investigating the role of mGluR1 in complex behaviors in vivo.[5] The protocols and data presented in this guide offer a technical framework for researchers and drug development professionals to effectively utilize (RS)-4CPG as a tool to explore the multifaceted roles of Group I mGluRs in neuroscience.

References

- 1. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ [mdpi.com]

- 6. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes. | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. (RS)-4C3HPG | mGluR | 134052-66-7 | Invivochem [invivochem.com]

(RS)-4-Carboxyphenylglycine: A Technical Guide to its Biological Activity

(RS)-4-Carboxyphenylglycine (4-CPG) is a key pharmacological tool in the study of glutamatergic neurotransmission. As a competitive antagonist at metabotropic glutamate (B1630785) receptors (mGluRs), it has been instrumental in elucidating the physiological roles of these receptors, particularly in the central nervous system. This technical guide provides a comprehensive overview of the biological activity of (RS)-4-CPG, tailored for researchers, scientists, and drug development professionals.

Core Biological Activity: Antagonism of Metabotropic Glutamate Receptors

(RS)-4-Carboxyphenylglycine and its α-methylated derivative, (RS)-α-methyl-4-carboxyphenylglycine (MCPG), are broad-spectrum antagonists of metabotropic glutamate receptors, with a notable preference for Group I and Group II mGluRs.[1] These compounds competitively inhibit the binding of the endogenous agonist, glutamate, thereby modulating downstream signaling pathways. Their ability to block mGluR function has made them invaluable in studying processes such as synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[2][3]

Quantitative Analysis of Receptor Antagonism

The antagonist potency of (RS)-4-Carboxyphenylglycine and its analogs varies across different mGluR subtypes. The following tables summarize the available quantitative data, providing insights into their selectivity profile.

Table 1: Antagonist Potency (IC50 Values) of Phenylglycine Derivatives at mGluR Subtypes

| Compound | Receptor Subtype | Assay | Agonist | IC50 (µM) | Reference |

| (S)-4-Carboxyphenylglycine (4-CPG) | mGluR1a | Phosphoinositide Hydrolysis | Quisqualate | 4 - 72 | [4][5] |

| mGluR5a | Phosphoinositide Hydrolysis | Quisqualate | 150 - 156 | [4][5] | |

| mGluR1 | Phosphoinositide Hydrolysis | ACPD | 40 | [1] | |

| mGluR2 | cAMP accumulation | Glutamate | 500 (EC50) | [1] | |

| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluR1a | Phosphoinositide Hydrolysis | Quisqualate | 29 - 100 | [4][5] |

| mGluR5a | Phosphoinositide Hydrolysis | Quisqualate | 115 - 210 | [4][5] | |

| (S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) | mGluR1a | Phosphoinositide Hydrolysis | Quisqualate | 19 - 50 | [4] |

| mGluR5a | Phosphoinositide Hydrolysis | Quisqualate | 53 - 280 | [4] | |

| mGluR1a | [3H]glutamate binding | - | 5 (EC50) | [6] | |

| mGluR1a | Phosphoinositide Hydrolysis | Glutamate | 15 | [6] | |

| mGluR2 | cAMP formation | Forskolin | 21 (EC50) | [6] |

Table 2: Antagonist Potency (Kb Values) of Phenylglycine Derivatives at mGluR Subtypes

| Compound | Receptor Subtype | Assay | Agonist | Kb (µM) | Reference |

| (S)-MCPG | mGluR1α | Ca2+ Release | L-glutamate | 50 ± 12 | [7] |

| mGluR5a | Ca2+ Release | L-glutamate | 316 ± 43 | [7] | |

| (S)-4-CPG | mGluR1α | Ca2+ Release | L-glutamate | 163 ± 43 | [7] |

| MCPG | mGluR1 | Phosphoinositide Hydrolysis | ACPD | 123 | [8] |

| mGluR5 | Phosphoinositide Hydrolysis | ACPD | 153 | [8] | |

| mGluR1 | Phosphoinositide Hydrolysis | Glutamate | 542 | [8] | |

| mGluR5 | Phosphoinositide Hydrolysis | Glutamate | >2000 | [8] |

Signaling Pathways Modulated by (RS)-4-Carboxyphenylglycine

(RS)-4-CPG primarily exerts its effects by blocking the activation of Group I mGluRs (mGluR1 and mGluR5), which are coupled to the Gq/G11 family of G proteins. This antagonism prevents the activation of phospholipase C (PLC), thereby inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream signaling events, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC), are suppressed.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of (RS)-4-Carboxyphenylglycine. Below are outlines of key experimental protocols.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to quantify Group I mGluR activity.

Detailed Methodology:

-

Cell Culture and Labeling: Plate cells expressing the mGluR of interest and incubate overnight with a medium containing [3H]-myo-inositol to label cellular phosphoinositides.[9]

-

Washing: Wash the cells with a buffer (e.g., Locke's buffer) to remove unincorporated [3H]-myo-inositol.[9]

-

Pre-incubation: Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.[10]

-

Treatment: Add (RS)-4-Carboxyphenylglycine at various concentrations for a pre-determined time before stimulating with a known mGluR agonist (e.g., glutamate or quisqualate).

-

Incubation: Incubate the cells at 37°C for a specific duration to allow for receptor activation and IP accumulation.

-

Lysis and Separation: Terminate the reaction by adding an acid (e.g., perchloric acid) to lyse the cells. Neutralize the lysate and separate the inositol phosphates from other cellular components using anion-exchange chromatography.[10]

-

Quantification: Quantify the amount of [3H]-inositol phosphates using liquid scintillation counting.

-

Data Analysis: Determine the antagonist's potency by calculating the IC50 or Kb value from concentration-response curves.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) following Gq-coupled receptor activation.

Detailed Methodology:

-

Cell Plating: Plate cells expressing the target mGluR in a multi-well plate (e.g., 96- or 384-well).[11]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) in a physiological buffer. The AM ester form allows the dye to cross the cell membrane.[12]

-

Incubation: Incubate the cells to allow intracellular esterases to cleave the AM ester, trapping the fluorescent indicator inside the cells.

-

Washing: Gently wash the cells to remove any extracellular dye.

-

Assay: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading.

-

Compound Addition: Add (RS)-4-Carboxyphenylglycine at various concentrations, followed by the addition of an agonist to stimulate the receptor.

-

Signal Detection: Measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Analyze the fluorescence data to generate concentration-response curves and determine the IC50 of the antagonist.

Electrophysiological Recording in Hippocampal Slices

Electrophysiology is used to assess the effects of (RS)-4-CPG on synaptic transmission and plasticity in a more physiologically relevant context.

Detailed Methodology:

-

Slice Preparation: Prepare acute hippocampal slices from rodents. Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

-

Recording Setup: Transfer a slice to a recording chamber and perfuse with aCSF. Use glass microelectrodes to record field excitatory postsynaptic potentials (fEPSPs) or perform whole-cell patch-clamp recordings from individual neurons.[13]

-

Baseline Recording: Record stable baseline synaptic responses by stimulating afferent pathways (e.g., Schaffer collaterals) at a low frequency.

-

Drug Application: Perfuse the slice with aCSF containing (RS)-4-Carboxyphenylglycine for a sufficient period to allow for equilibration.

-

Induction of Plasticity: Induce long-term potentiation (LTP) or long-term depression (LTD) using specific electrical stimulation protocols (e.g., high-frequency stimulation for LTP, low-frequency stimulation for LTD).[3]

-

Post-Induction Recording: Continue to record synaptic responses after the induction protocol to assess the effect of the antagonist on the magnitude and duration of synaptic plasticity.

-

Data Analysis: Analyze the changes in synaptic strength and compare the results between control and drug-treated slices.

Conclusion

(RS)-4-Carboxyphenylglycine remains a cornerstone tool for investigating the multifaceted roles of metabotropic glutamate receptors. Its well-characterized antagonist activity at Group I and II mGluRs allows for the targeted interrogation of these receptors in a variety of experimental paradigms. A thorough understanding of its quantitative pharmacology and the application of robust experimental protocols are essential for the accurate interpretation of its biological effects and for advancing our knowledge of glutamatergic signaling in health and disease.

References

- 1. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An antagonist of glutamate metabotropic receptors, (RS)-alpha-methyl-4-carboxyphenylglycine, prevents the LTP-related increase in postsynaptic AMPA sensitivity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabotropic glutamate receptor antagonist, (R,S)-alpha-methyl-4-carboxyphenyglycine, blocks two distinct forms of long-term potentiation in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes. | Semantic Scholar [semanticscholar.org]

- 6. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hippocampal mGluR1-dependent long-term potentiation requires NAADP-mediated acidic store Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of (RS)-4-Carboxyphenylglycine and its Analogs in Modulating Glutamatergic Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of (RS)-4-Carboxyphenylglycine ((RS)-4CPG) and its related analogs on glutamatergic signaling pathways. A critical distinction is made between (RS)-4CPG, a broad-spectrum metabotropic glutamate (B1630785) receptor (mGluR) antagonist with a preference for Group I mGluRs, and the structurally related but distinct compound, (RS)-α-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective antagonist of Group II and Group III mGluRs. This document details their mechanisms of action, summarizes quantitative data on their receptor affinities and potencies, provides in-depth experimental protocols for their characterization, and visualizes the signaling pathways they modulate. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction: Unraveling the Complexity of Phenylglycine Derivatives

The glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system, is finely modulated by a family of G protein-coupled receptors known as metabotropic glutamate receptors (mGluRs). These receptors are classified into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and downstream signaling pathways. Phenylglycine derivatives have emerged as a significant class of pharmacological tools for dissecting the physiological and pathological roles of mGluRs.

Initially, (RS)-4-Carboxyphenylglycine ((RS)-4CPG) was identified as a broad-spectrum mGluR antagonist. However, subsequent research has revealed a more nuanced pharmacological profile, with its enantiomers displaying distinct activities. The (S)-enantiomer, (S)-4-Carboxyphenylglycine ((S)-4CPG), is a competitive antagonist of Group I mGluRs (mGluR1 and mGluR5) and a weak agonist at Group II mGluRs. The racemic mixture, (RS)-4CPG, therefore, exhibits a mixed antagonist profile.

Crucially, it is important to distinguish (RS)-4CPG from another widely studied phenylglycine derivative, (RS)-α-methyl-4-carboxyphenylglycine (MCPG), which also acts as a non-selective antagonist of Group I and II mGluRs. Furthermore, (RS)-α-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG) is a potent and selective antagonist for Group II and III mGluRs, often confused with (RS)-4CPG due to their similar acronyms. This guide will focus on the distinct effects of these compounds on glutamatergic signaling.

Mechanism of Action and Receptor Selectivity

The differential effects of these phenylglycine derivatives stem from their selective interactions with different mGluR subtypes, leading to the modulation of distinct intracellular signaling cascades.

-

(S)-4-Carboxyphenylglycine ((S)-4CPG): Primarily targets Group I mGluRs (mGluR1 and mGluR5) as a competitive antagonist.[1][2] These receptors are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By antagonizing these receptors, (S)-4CPG blocks these downstream signaling events.[1] (S)-4CPG also exhibits weak agonist activity at Group II mGluRs (mGluR2 and mGluR3) .[5]

-

(RS)-α-methyl-4-carboxyphenylglycine (MCPG): This compound is a non-selective antagonist of Group I and Group II mGluRs .[6] Its antagonism of Group I mGluRs blocks the PLC-IP3/DAG pathway, while its antagonism of Group II mGluRs prevents the inhibition of adenylyl cyclase, thereby affecting cAMP levels.

-

(RS)-α-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG): This is a potent and selective antagonist of Group II and Group III mGluRs .[7] Both Group II and Group III mGluRs are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6] (RS)-CPPG, by blocking these receptors, disinhibits adenylyl cyclase, leading to an increase in cAMP levels.

Quantitative Data Presentation

The following tables summarize the quantitative data for the antagonist potencies of (S)-4CPG, MCPG, and related compounds at various mGluR subtypes.

| Compound | Receptor Subtype | Assay Type | Potency (IC50/KB) | Reference |

| (S)-4-Carboxyphenylglycine ((S)-4CPG) | mGluR1α | Phosphoinositide Hydrolysis | 4-72 µM (IC50 range) | [1][2] |

| mGluR5a | Phosphoinositide Hydrolysis | 150-156 µM (IC50 range) | [1][2] | |

| mGluR1α | Ca2+ Mobilization | 300-1000 µM (IC50 range) | [1] | |

| mGluR5a | Ca2+ Mobilization | >1000 µM (IC50) | [1] | |

| (S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) | mGluR1α | Phosphoinositide Hydrolysis | 19-50 µM (IC50 range) | [1] |

| mGluR5a | Phosphoinositide Hydrolysis | 53-280 µM (IC50 range) | [1] | |

| mGluR1α | Ca2+ Mobilization | 40 ± 10 µM (IC50) | [1] | |

| (+)-α-methyl-4-carboxyphenylglycine (M4CPG) | mGluR1α | Phosphoinositide Hydrolysis | 29-100 µM (IC50 range) | [1] |

| mGluR5a | Phosphoinositide Hydrolysis | 115-210 µM (IC50 range) | [1] | |

| mGluR1α | Ca2+ Mobilization | 300-1000 µM (IC50 range) | [1] | |

| mGluR5a | Ca2+ Mobilization | >1000 µM (IC50) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of (RS)-4CPG and its analogs on glutamatergic signaling.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), the products of PLC-mediated hydrolysis of PIP2, to quantify the activity of Gq-coupled receptors like Group I mGluRs.

Materials:

-

[³H]-myo-inositol

-

Cultured cells (e.g., CHO cells) expressing the mGluR of interest or primary neuronal cultures.

-

Agonist (e.g., Quisqualate, DHPG)

-

Antagonist ((S)-4CPG or other phenylglycine derivatives)

-

Lithium Chloride (LiCl) solution

-

Dowex AG1-X8 resin

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Labeling:

-

Plate cells in 24-well plates and grow to confluency.

-

Label the cells by incubating with [³H]-myo-inositol (0.5 µCi/well) in inositol-free medium for 18-24 hours.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with LiCl (10 mM) for 15 minutes to inhibit inositol monophosphatase.

-

Add the antagonist at various concentrations and incubate for a further 15-30 minutes.

-

Stimulate the cells with a sub-maximal concentration of the agonist for 30-60 minutes.

-

-

Extraction and Quantification of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold formic acid.

-

Transfer the cell lysates to columns containing Dowex AG1-X8 resin.

-

Wash the columns to remove free [³H]-inositol.

-

Elute the total [³H]-inositol phosphates with ammonium (B1175870) formate/formic acid.

-

Quantify the radioactivity in the eluate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist-stimulated IP accumulation by the antagonist.

-

Determine the IC50 value of the antagonist by fitting the data to a dose-response curve.

-

Cyclic AMP (cAMP) Accumulation Assay

This assay is used to measure the activity of Gi/o-coupled receptors, such as Group II and III mGluRs, which inhibit adenylyl cyclase and thus decrease cAMP production.

Materials:

-

Cultured cells expressing the mGluR of interest.

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Agonist (e.g., L-AP4 for Group III mGluRs)

-

Antagonist ((RS)-CPPG)

-

cAMP assay kit (e.g., radioimmunoassay or fluorescence-based)

Procedure:

-

Cell Culture:

-

Plate cells in 96-well plates and grow to confluency.

-

-

Assay:

-

Pre-treat the cells with the antagonist at various concentrations for 15-30 minutes.

-

Stimulate the cells with a mixture of forskolin and the agonist for 15-30 minutes.

-

-

cAMP Quantification:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation by the antagonist.

-

Determine the IC50 value of the antagonist.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and synaptic currents in response to mGluR modulation.

Materials:

-

Hippocampal slices from rodents.

-

Artificial cerebrospinal fluid (aCSF).

-

Patch pipettes filled with internal solution.

-

Patch-clamp amplifier and data acquisition system.

-

Agonists and antagonists.

Procedure:

-

Slice Preparation:

-

Prepare acute hippocampal slices (300-400 µm thick) from the brain of a rodent.

-

Maintain the slices in a holding chamber with oxygenated aCSF.

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron in the CA1 region of the hippocampus.

-

Record baseline synaptic currents or membrane potential.

-

-

Drug Application and Stimulation:

-

Bath-apply the mGluR antagonist.

-

Apply an agonist to activate the mGluRs.

-

For synaptic plasticity studies (LTP/LTD), deliver high-frequency or low-frequency electrical stimulation to the Schaffer collaterals.

-

-

Data Analysis:

-

Measure changes in synaptic current amplitude, membrane potential, or the magnitude of LTP/LTD in the presence and absence of the antagonist.

-

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by (RS)-4CPG and its analogs.

Group I mGluR Signaling Pathway (Antagonized by (S)-4CPG)

Group II & III mGluR Signaling Pathway (Antagonized by (RS)-CPPG)

Conclusion

(RS)-4-Carboxyphenylglycine and its analogs are invaluable tools for the study of glutamatergic signaling. A clear understanding of their distinct pharmacological profiles is essential for the accurate interpretation of experimental results. While (S)-4CPG and MCPG primarily target Group I and to some extent Group II mGluRs, the potent Group II/III antagonist (RS)-CPPG offers a more selective tool for investigating the roles of these presynaptic receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating these complex signaling networks. Careful consideration of the specific compound and its receptor selectivity is paramount for advancing our understanding of glutamate's role in health and disease.

References

- 1. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (RS)-MCPG - Wikipedia [en.wikipedia.org]

- 7. uva.theopenscholar.com [uva.theopenscholar.com]

(RS)-4-Carboxyphenylglycine ((RS)-4CPG): A Technical Guide to its Discovery, History, and Scientific Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-4-Carboxyphenylglycine ((RS)-4CPG) is a pivotal molecule in the study of metabotropic glutamate (B1630785) receptors (mGluRs), serving as a foundational tool for elucidating the roles of these receptors in synaptic transmission and plasticity. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to (RS)-4CPG. It details its emergence from the broader class of phenylglycine derivatives as a competitive antagonist of Group I mGluRs, with a notable selectivity of its S-enantiomer for the mGluR1a subtype. This document includes a compilation of its pharmacological data, detailed experimental methodologies for its characterization, and visualizations of relevant signaling pathways and experimental workflows, designed to be a valuable resource for researchers in neuroscience and pharmacology.

Introduction: The Dawn of Metabotropic Glutamate Receptor Antagonism

The early 1990s marked a significant era in glutamate receptor research with the burgeoning interest in metabotropic glutamate receptors (mGluRs). Unlike their ionotropic counterparts, which form ion channels, mGluRs are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling pathways. The development of selective antagonists was crucial to unraveling the diverse functions of the eight identified mGluR subtypes, which are classified into three groups (I, II, and III).

Pioneering work by Watkins, Collingridge, and their colleagues on phenylglycine derivatives led to the first generation of mGluR antagonists.[1] Within this chemical class, (RS)-4-Carboxyphenylglycine ((RS)-4CPG) and its related analogs, such as (RS)-α-methyl-4-carboxyphenylglycine (MCPG), were identified as competitive antagonists at Group I mGluRs (mGluR1 and mGluR5).[2] These receptors are coupled to the phosphoinositide signaling pathway, leading to inositol (B14025) trisphosphate (IP₃) production and subsequent intracellular calcium mobilization. The discovery of these antagonists provided the initial pharmacological tools to dissect the physiological roles of Group I mGluRs.

Chemical Synthesis and Structure

Pharmacological Profile: A Group I mGluR Antagonist

(RS)-4CPG and its enantiomers have been characterized primarily as antagonists of Group I mGluRs. The S-enantiomer, (S)-4-Carboxyphenylglycine ((S)-4CPG), has been shown to be a competitive antagonist with a preference for mGluR1a over mGluR5a.[3][4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for (RS)-4CPG and its S-enantiomer. It is important to note that much of the detailed pharmacological characterization has been performed on the more active S-enantiomer.

| Compound | Receptor Subtype | Assay Type | Potency (IC₅₀) | Reference |

| (S)-4CPG | mGluR1 | Inhibition of Quisqualate-stimulated PI Hydrolysis | 40 µM | [5] |

| (S)-4CPG | mGluR2 | Inhibition of Forskolin-stimulated cAMP formation | 500 µM (EC₅₀) | [5] |

| (S)-4CPG | mGluR1a | Inhibition of Glutamate-induced Ca²⁺ release | ~40-72 µM | [3] |

| (S)-4CPG | mGluR5a | Inhibition of Glutamate-induced Ca²⁺ release | ~150-156 µM | [3] |

Note: Data for the racemic (RS)-4CPG is less consistently reported across all receptor subtypes.

Role in Synaptic Plasticity: Modulation of Long-Term Potentiation (LTP)

A significant application of (RS)-4CPG has been in the study of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory. Group I mGluRs are known to play a role in the induction and maintenance of certain forms of LTP.

Experiments have demonstrated that (RS)-4CPG can block the induction of LTP in the CA1 region of the hippocampus.[6][7] A concentration of 500µM has been effectively used to nearly block LTP induced by type I mGluR activation.[6][7] This has provided evidence for the involvement of Group I mGluRs in synaptic strengthening.

Quantitative Data on LTP Inhibition

| Compound | Concentration | Experimental Model | Effect on LTP | Reference |

| (RS)-4CPG | 500 µM | Mouse Hippocampal Slices | Nearly blocked LTP induced by type I mGluR activation | [6][7] |

Experimental Protocols

Synthesis of Phenylglycine Derivatives (General Protocol)

While a specific protocol for (RS)-4CPG is not detailed, a general approach for the synthesis of related α-substituted 4-carboxyphenylglycine analogues can be outlined as follows:

-

Starting Material: Begin with a commercially available substituted acetophenone (B1666503) (e.g., 4-acetylbenzoic acid).

-

Formation of Hydantoin (B18101): React the acetophenone with potassium cyanide and ammonium (B1175870) carbonate in a suitable solvent (e.g., aqueous ethanol) under heating to form the corresponding 5-(4-carboxyphenyl)-5-methylhydantoin.

-

Hydrolysis: Hydrolyze the hydantoin intermediate using a strong acid (e.g., hydrochloric acid) or base (e.g., barium hydroxide) under reflux conditions.

-

Purification: Following hydrolysis, the desired (RS)-α-methyl-4-carboxyphenylglycine can be isolated and purified by crystallization or chromatography.

Phosphoinositide (PI) Hydrolysis Assay

This assay is used to determine the functional antagonism of (RS)-4CPG at Gq-coupled Group I mGluRs.

-

Cell Culture: Use a cell line stably expressing the mGluR subtype of interest (e.g., CHO or BHK cells).

-

Radiolabeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., LiCl) to allow for the accumulation of inositol phosphates.

-

Antagonist Application: Add varying concentrations of (RS)-4CPG to the cells and incubate for a defined period.

-

Agonist Stimulation: Add a known mGluR agonist (e.g., glutamate or quisqualate) to stimulate PI hydrolysis.

-

Extraction: Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).

-

Separation: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.

-

Quantification: Quantify the amount of [³H]-inositol phosphates produced using liquid scintillation counting. The inhibitory effect of (RS)-4CPG is determined by the reduction in agonist-stimulated IP accumulation.

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol outlines the general steps for assessing the effect of (RS)-4CPG on LTP in hippocampal slices.

-

Slice Preparation: Prepare acute transverse hippocampal slices (300-400 µm thick) from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF).

-

Recovery: Allow the slices to recover in an interface or submersion chamber with oxygenated aCSF for at least one hour.

-

Recording Setup: Place a slice in a recording chamber continuously perfused with oxygenated aCSF. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Establish a stable baseline of synaptic transmission by delivering single test pulses at a low frequency (e.g., 0.033 Hz) for at least 20-30 minutes.

-

Drug Application: Perfuse the slice with aCSF containing the desired concentration of (RS)-4CPG (e.g., 500 µM) for a period before inducing LTP.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP. The effect of (RS)-4CPG is quantified by comparing the degree of potentiation in its presence to control conditions.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Group I Metabotropic Glutamate Receptors

Caption: Signaling cascade of Group I mGluRs and the antagonistic action of (RS)-4CPG.

Experimental Workflow for Phosphoinositide Hydrolysis Assay

Caption: Workflow for the phosphoinositide hydrolysis assay to measure mGluR antagonism.

Experimental Workflow for LTP Electrophysiology

Caption: Workflow for an electrophysiology experiment to test the effect of (RS)-4CPG on LTP.

Conclusion

(RS)-4-Carboxyphenylglycine, alongside its enantiomers and related phenylglycine derivatives, represents a cornerstone in the pharmacological toolkit for studying metabotropic glutamate receptors. Its discovery and characterization as a Group I mGluR antagonist have been instrumental in defining the roles of these receptors in fundamental brain processes, including synaptic plasticity. While more potent and selective antagonists have since been developed, the historical and continued scientific importance of (RS)-4CPG is undeniable. This technical guide serves as a comprehensive resource for understanding its origins, pharmacological properties, and its application in key experimental paradigms, providing a solid foundation for researchers in the field.

References

- 1. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 3. researchgate.net [researchgate.net]

- 4. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of two new antagonists showing selectivity for different sub-types of metabotropic glutamate receptor in the neonatal rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological antagonism between 5-hydroxytryptamine(2A) and group II metabotropic glutamate receptors in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]

(RS)-4-Carboxyphenylglycine ((RS)-4CPG): An In-depth Technical Guide on its Impact on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-4-Carboxyphenylglycine ((RS)-4CPG) is a broad-spectrum antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), with a notable activity at Group I mGluRs. These receptors are pivotal in modulating neuronal excitability, synaptic transmission, and plasticity. This technical guide provides a comprehensive overview of the core principles of (RS)-4CPG's mechanism of action, its quantifiable impact on neuronal excitability, detailed experimental protocols for its study, and a visual representation of the associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers in neuroscience and professionals engaged in the development of novel therapeutics targeting glutamatergic signaling.

Introduction to (RS)-4CPG and Neuronal Excitability

(RS)-4-Carboxyphenylglycine, a phenylglycine derivative, functions as a competitive antagonist at metabotropic glutamate receptors. Its action is particularly pronounced at Group I mGluRs (mGluR1 and mGluR5), which are typically coupled to Gαq proteins and play a significant role in increasing neuronal excitability[1][2][3]. The activation of Group I mGluRs initiates a signaling cascade that leads to neuronal depolarization and enhanced firing rates[1][4]. By blocking these receptors, (RS)-4CPG is expected to exert an inhibitory influence on neuronal activity. Understanding the precise effects of (RS)-4CPG on neuronal excitability is crucial for elucidating the role of Group I mGluRs in physiological and pathological states and for the development of targeted pharmacological interventions.

Mechanism of Action and Signaling Pathways

(RS)-4CPG exerts its effects by competitively binding to the glutamate binding site on Group I mGluRs, thereby preventing their activation by the endogenous ligand, glutamate. This antagonist action inhibits the downstream signaling cascades that are normally initiated by these receptors.

Group I mGluR Signaling Pathway (Gαq-coupled)

Group I mGluRs (mGluR1 and mGluR5) are coupled to the Gαq family of G-proteins. Upon activation by glutamate, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC). These signaling events culminate in the modulation of various ion channels, leading to neuronal depolarization and increased excitability[5]. (RS)-4CPG, by blocking the initial activation of the receptor, prevents this entire cascade.

Group II & III mGluR Signaling Pathway (Gαi/o-coupled)

For completeness, it is important to note that other mGluRs, namely Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8), are coupled to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors, generally resulting in a decrease in neuronal excitability and neurotransmitter release. While (RS)-4CPG is primarily considered a Group I antagonist, understanding the contrasting pathways is crucial for interpreting experimental results with broad-spectrum glutamatergic agents.

Quantitative Data on Neuronal Excitability

The application of (RS)-4CPG is expected to produce measurable changes in the electrophysiological properties of neurons. The following tables summarize the anticipated effects based on its antagonism of Group I mGluRs. The exact quantitative changes will vary depending on the neuronal cell type, concentration of the antagonist, and the baseline level of glutamatergic activity.

Table 1: Expected Effects of (RS)-4CPG on Subthreshold Neuronal Properties

| Parameter | Expected Effect of (RS)-4CPG | Rationale |

| Resting Membrane Potential (mV) | Hyperpolarization or prevention of depolarization | Antagonism of tonically active or glutamate-activated Group I mGluRs reduces depolarizing influences. |

| Input Resistance (MΩ) | Increase | Blockade of K+ channel closure that is typically induced by Group I mGluR activation. |

| Membrane Time Constant (ms) | Increase | A direct consequence of increased input resistance. |

Table 2: Expected Effects of (RS)-4CPG on Suprathreshold Neuronal Properties

| Parameter | Expected Effect of (RS)-4CPG | Rationale |

| Action Potential Firing Rate (Hz) | Decrease | A more hyperpolarized resting membrane potential and increased action potential threshold make it more difficult for the neuron to reach firing threshold. |

| Action Potential Threshold (mV) | Increase (more depolarized potential required) | Reduced baseline excitability means a larger depolarizing stimulus is needed to initiate an action potential. |

| Rheobase (pA) | Increase | A greater amount of current injection is required to bring the membrane potential to the new, higher threshold. |

Experimental Protocols

To investigate the impact of (RS)-4CPG on neuronal excitability, whole-cell patch-clamp electrophysiology in acute brain slices is the gold standard methodology[6][7][8][9][10]. The following provides a detailed, generalized protocol for such an experiment.

Preparation of Acute Brain Slices

This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiology[11][12][13][14].

-

Anesthesia and Perfusion:

-

Deeply anesthetize an adult rodent (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail), ensuring the absence of a pedal withdrawal reflex.

-

Perform a thoracotomy and transcardially perfuse the animal with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based artificial cerebrospinal fluid (aCSF) to clear the blood and protect the brain tissue.

-

-

Brain Extraction and Slicing:

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated NMDG-aCSF.

-

Mount the brain onto the stage of a vibratome and submerge it in the ice-cold, oxygenated NMDG-aCSF.

-

Cut coronal or sagittal slices (typically 300 µm thick) of the brain region of interest (e.g., hippocampus or cortex).

-

-

Slice Recovery:

-

Transfer the slices to a recovery chamber containing NMDG-aCSF heated to 32-34°C for a brief period (e.g., 10-15 minutes).

-

Subsequently, transfer the slices to a holding chamber containing standard aCSF at room temperature and allow them to recover for at least one hour before recording.

-

Whole-Cell Patch-Clamp Recording

This protocol outlines the general steps for obtaining whole-cell recordings to measure the effects of (RS)-4CPG[15][16][17][18][19][20].

-

Slice Preparation for Recording:

-

Transfer a single brain slice to the recording chamber of an upright microscope.

-

Continuously perfuse the slice with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) and maintain the temperature at 30-32°C.

-

-

Pipette Preparation and Cell Targeting:

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

-

Fill the pipettes with an intracellular solution containing, for example (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2-7.3 and ~290 mOsm.

-

Under visual guidance (e.g., DIC optics), approach a neuron in the desired brain region with the recording pipette while applying positive pressure.

-

-

Giga-seal Formation and Whole-Cell Configuration:

-

Once the pipette tip touches the neuronal membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Switch the amplifier to current-clamp mode to measure membrane potential and firing properties.

-

Establish a stable baseline recording of the neuron's intrinsic properties (resting membrane potential, input resistance, firing response to current injections).

-

Bath-apply (RS)-4CPG at the desired concentration (e.g., 100-500 µM) and record the changes in the measured parameters.

-

Perform a washout with standard aCSF to determine the reversibility of the effects.

-

Conclusion

(RS)-4CPG serves as a valuable pharmacological tool for dissecting the role of Group I metabotropic glutamate receptors in shaping neuronal excitability. Its antagonist action at these receptors is predicted to dampen neuronal activity by preventing depolarization and increasing the threshold for action potential firing. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing these effects. Further research utilizing these methodologies will continue to refine our understanding of glutamatergic modulation of neuronal function and may pave the way for the development of novel therapeutic strategies for neurological and psychiatric disorders characterized by aberrant neuronal excitability.

References

- 1. Mechanisms underlying excitatory effects of group I metabotropic glutamate receptors via inhibition of 2P domain K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 3. Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiological Effects of Three Groups of Glutamate Metabotropic Receptors in Rat Piriform Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. precisionary.com [precisionary.com]

- 7. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. An in vitro whole-cell electrophysiology dataset of human cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells | Springer Nature Experiments [experiments.springernature.com]

- 11. providence.elsevierpure.com [providence.elsevierpure.com]

- 12. Obtaining Acute Brain Slices [en.bio-protocol.org]

- 13. digitalcommons.providence.org [digitalcommons.providence.org]

- 14. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Patch clamp - Wikipedia [en.wikipedia.org]

- 16. personal.utdallas.edu [personal.utdallas.edu]

- 17. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 18. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intracellular Whole-Cell Patch-Clamp Recordings of Cortical Neurons in Awake Head-Restrained Mice | Springer Nature Experiments [experiments.springernature.com]

- 20. m.youtube.com [m.youtube.com]

The Pharmacology of Phenylglycine Derivatives: A Technical Guide to 4-CPG and Related mGluR Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglycine derivatives represent a significant class of synthetic ligands that have been instrumental in advancing our understanding of the physiological and pathophysiological roles of metabotropic glutamate (B1630785) receptors (mGluRs). These G-protein coupled receptors (GPCRs) modulate neuronal excitability and synaptic transmission throughout the central nervous system (CNS) and are implicated in a variety of neurological and psychiatric disorders. Among these derivatives, (RS)-4-Carboxyphenylglycine (4-CPG) has emerged as a key pharmacological tool, primarily for its antagonist activity at Group I mGluRs. This technical guide provides an in-depth exploration of the pharmacology of 4-CPG and related phenylglycine derivatives, focusing on their mechanism of action, quantitative pharmacological data, effects on signaling pathways, and the experimental protocols used for their characterization.

Core Pharmacology of Phenylglycine Derivatives

Phenylglycine derivatives exhibit a wide range of pharmacological activities at the eight subtypes of mGluRs, which are broadly classified into three groups based on sequence homology, G-protein coupling, and agonist pharmacology. These compounds can act as competitive antagonists, partial agonists, or full agonists depending on their chemical structure and the specific mGluR subtype they are interacting with.

(S)-4-Carboxyphenylglycine (4-CPG) is a classical Group I mGluR antagonist.[1] It competitively blocks the effects of glutamate and other agonists at mGluR1 and, to a lesser extent, mGluR5.[2] This has made it an invaluable tool for dissecting the roles of these receptors in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[1][3] The effects of 4-CPG and other phenylglycine derivatives can be complex, with their apparent potency sometimes depending on the agonist used to activate the receptor.[2] For instance, while (+)-MCPG, another widely used phenylglycine derivative, potently antagonizes the effect of the synthetic agonist 1S,3R-ACPD on mGluR5a, it shows no significant antagonism against glutamate at the same receptor.[2] This highlights the nuanced pharmacology of this class of compounds.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for 4-CPG and other key phenylglycine derivatives, providing a comparative overview of their activity at different mGluR subtypes. It is important to note that IC50 values, which measure the concentration of an inhibitor required to reduce a biological response by 50%, are dependent on experimental conditions.[4] In contrast, the inhibition constant (Ki) and dissociation constant (Kd) are more direct measures of binding affinity.[4][5]

| Compound | Receptor Subtype | Assay Type | Agonist | Test System | Potency (IC50/EC50) | Binding Affinity (KB/Ki) | Reference |

| (S)-4CPG | mGluR1a | Phosphoinositide Hydrolysis | Glutamate | LLC-PK1 Cells | - | Competitively antagonized | [2] |

| mGluR1 | - | - | Chinese Hamster Ovary Cells | 4 x 10-5 M (IC50) | - | [1] | |

| mGluR2 | - | - | Chinese Hamster Ovary Cells | 5 x 10-4 M (EC50) | - | [1] | |

| mGluR4 | - | - | Chinese Hamster Ovary Cells | Inactive | - | [1] | |

| mGluR5a | Phosphoinositide Hydrolysis | Glutamate or 1S,3R-ACPD | LLC-PK1 Cells | Did not inhibit | - | [2] | |

| (+)-MCPG | mGluR1a | Phosphoinositide Hydrolysis | Glutamate | LLC-PK1 Cells | - | Competitively antagonized | [2] |

| mGluR5a | Phosphoinositide Hydrolysis | 1S,3R-ACPD | LLC-PK1 Cells | - | Potent competitive antagonist | [2] | |

| (S)-4C3HPG | mGluR1a | Phosphoinositide Hydrolysis | Glutamate | LLC-PK1 Cells | - | Competitively antagonized | [2] |

| mGluR5a | Phosphoinositide Hydrolysis | - | LLC-PK1 Cells | Agonist at high concentrations | - | [2] | |

| (S)-3HPG | mGluR1a | - | - | LLC-PK1 Cells | Partial agonist | - | [2] |

| mGluR5a | - | - | LLC-PK1 Cells | Partial agonist | - | [2] | |

| (RS)-DHPG | mGluR1a | - | - | LLC-PK1 Cells | Partial agonist | - | [2] |

| mGluR5a | - | - | LLC-PK1 Cells | Partial agonist | - | [2] | |

| (RS)-CPPG | Group II mGluRs | - | - | - | 46.2 nM (IC50) | - | [6] |

| Group III mGluRs | - | - | - | 2.2 nM (IC50) | - | [6] | |

| Group I mGluRs | - | - | Neonatal rat cortical slices | - | 0.65 nM (KB) | [6] |

Signaling Pathways Modulated by 4-CPG

As an antagonist of Group I mGluRs (mGluR1 and mGluR5), 4-CPG primarily blocks the signaling pathway coupled to Gαq/11 proteins. Activation of these receptors by glutamate normally leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors (IP3R) on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ can then trigger a cascade of downstream cellular events. 4-CPG, by blocking the initial receptor activation, prevents this entire signaling cascade.

References

- 1. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. promegaconnections.com [promegaconnections.com]

- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 6. rndsystems.com [rndsystems.com]

Methodological & Application